molecular formula C10H8ClF3O2 B3250004 2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid CAS No. 199803-47-9

2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid

Cat. No.: B3250004
CAS No.: 199803-47-9
M. Wt: 252.62 g/mol
InChI Key: LZOCCQPLIYSRCK-UHFFFAOYSA-N
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Description

2-Chloro-3-[3-(trifluoromethyl)phenyl]propanoic acid (IUPAC name: 3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid) is a halogenated aromatic propanoic acid derivative. Its molecular formula is C₁₀H₈ClF₃O₂, with a molecular weight of 252.62 g/mol . The compound is characterized by a propanoic acid backbone substituted with a phenyl ring bearing a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 2.

Properties

IUPAC Name

2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-8(9(15)16)5-6-2-1-3-7(4-6)10(12,13)14/h1-4,8H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOCCQPLIYSRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233714
Record name α-Chloro-3-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199803-47-9
Record name α-Chloro-3-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199803-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Chloro-3-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors. The phenyl ring and propanoic acid moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomers on the Phenyl Ring

Compound Name Substituent Positions (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) CAS Number Notes
2-Chloro-3-[3-(trifluoromethyl)phenyl]propanoic acid Cl (2), CF₃ (3) C₁₀H₈ClF₃O₂ 252.62 916420-76-3 Exhibits steric hindrance due to adjacent Cl and CF₃ groups .
3-[4-(Trifluoromethyl)phenyl]propanoic acid CF₃ (4) C₁₀H₉F₃O₂ 218.17 94022-99-8 Para-substituted CF₃ allows planar molecular packing; forms O–H⋯O hydrogen-bonded dimers in crystals .
3-[3-Chloro-5-(trifluoromethyl)phenyl]propanoic acid Cl (3), CF₃ (5) C₁₀H₈ClF₃O₂ 252.62 916420-78-5 Distal Cl and CF₃ substituents reduce steric effects compared to the target compound .

Structural Implications :

  • Steric Effects : The proximity of Cl and CF₃ in the target compound (positions 2 and 3) may hinder rotational freedom and alter solubility compared to para-substituted analogs .

Derivatives with Additional Functional Groups

Modifications to the propanoic acid chain or phenyl ring introduce distinct chemical and biological profiles.

Compound Name Functional Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Notes
3-[3-(Trifluoromethyl)phenyl]propanoic Acid No Cl substituent C₁₀H₉F₃O₂ 218.17 364782-34-3 Intermediate in Cinacalcet Hydrochloride synthesis; lacks Cl, reducing steric bulk .
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid Branched methyl group on C2 C₁₁H₁₁F₃O₂ 232.20 Not specified Increased hydrophobicity due to branched chain; potential for enhanced membrane permeability .
3-Amino-3-[5-(2-(trifluoromethyl)phenyl)furan-2-yl]propanoic acid Furan ring and amino substitution C₁₄H₁₂F₃NO₃ 299.25 773125-91-0 Incorporation of heterocyclic furan alters electronic properties; potential bioactive scaffold .

Functional Group Impact :

  • Amino Substitution: Introduces basicity and hydrogen-bonding capability, which may enhance interactions with biological targets (e.g., enzymes) .
  • Branched Chains : Modify lipophilicity, affecting solubility and pharmacokinetic behavior .

Trifluoromethylated Propanoic Acids with Hydroxy/Methyl Substituents

Variants with trifluoromethyl and hydroxy groups on the propanoic acid chain exhibit distinct stereochemical and electronic properties.

Compound Name Substituents on Propanoic Acid Chain Molecular Formula Molecular Weight (g/mol) CAS Number Notes
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid -OH, -CH₃, -CF₃ on C2 C₄H₅F₃O₃ 158.08 Not specified Chiral center at C2; used in asymmetric synthesis of fluorinated compounds .
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid Racemic mixture of above C₄H₅F₃O₃ 158.08 76885-16-8 Exhibits strong acidity (pKa ~1.5) due to electron-withdrawing CF₃ and -OH groups .

Key Differences :

  • Chirality: The (R)-enantiomer of the hydroxy-methyl derivative has applications in enantioselective catalysis, unlike the non-chiral target compound .
  • Acidity : The trifluoro-hydroxy analogs are significantly more acidic than the target compound, influencing their behavior in aqueous environments .

Biological Activity

2-Chloro-3-[3-(trifluoromethyl)phenyl]propanoic acid (commonly referred to as CF3-phenylpropanoic acid ) is a compound featuring a trifluoromethyl group, known for its significant influence on biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8ClF3O2
  • Molecular Weight : 252.62 g/mol

This compound contains a propanoic acid backbone with a chloro and a trifluoromethyl substituent on the aromatic ring, which enhances its lipophilicity and biological activity.

The biological activity of CF3-phenylpropanoic acid is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes, potentially inhibiting their activity. For example, studies have shown that compounds with similar structures exhibit improved potency against specific enzymes involved in metabolic pathways .
  • Receptor Modulation : The compound may act as a modulator of various receptors, influencing signaling pathways critical for cellular responses. Its unique electronic properties due to the trifluoromethyl group allow it to engage effectively with receptor sites .

Antimicrobial Activity

Research indicates that CF3-phenylpropanoic acid exhibits notable antimicrobial properties. In particular, it has shown:

  • Antichlamydial Activity : Studies demonstrated that derivatives containing the trifluoromethyl group displayed selective activity against Chlamydia trachomatis, suggesting potential for developing new treatments for chlamydial infections .
  • Broad Spectrum Antimicrobial Effects : The compound has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial effects. It was found that the presence of the trifluoromethyl group is crucial for enhancing antimicrobial potency .

Case Studies

  • Study on Antichlamydial Activity :
    • Objective : To evaluate the efficacy of CF3-substituted compounds against C. trachomatis.
    • Methodology : HEp-2 cells were infected with C. trachomatis, and treated with varying concentrations of CF3 derivatives.
    • Results : Compounds showed reduced inclusion sizes and numbers compared to untreated controls, indicating effective eradication of the pathogen .
  • Enzyme Inhibition Studies :
    • Objective : To assess the inhibitory effects on specific metabolic enzymes.
    • Findings : Compounds similar in structure to CF3-phenylpropanoic acid demonstrated enhanced inhibition rates compared to their non-fluorinated counterparts, supporting the hypothesis that electron-withdrawing groups significantly affect enzyme interactions .

Comparative Analysis

To better understand the biological activity of CF3-phenylpropanoic acid, it is useful to compare it with related compounds.

Compound NameStructureBiological Activity
This compoundStructureAntichlamydial, Antibacterial
2-Chloro-3-phenylpropanoic AcidStructureModerate Antimicrobial Activity
3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic AcidStructureSignificant Antibacterial Activity

Q & A

Q. Key Factors :

  • Catalyst choice (e.g., AlCl₃ vs. FeCl₃) affects regioselectivity.
  • Solvent polarity (e.g., dichloromethane vs. THF) impacts reaction kinetics.
  • Yields range from 40–70% depending on halogenation efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:
Essential methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.5 ppm (methylene protons adjacent to Cl and CF₃ groups) and δ 7.2–7.8 ppm (aromatic protons) .
    • ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm; CF₃ carbon at δ ~120 ppm (quartet due to ¹JCF coupling) .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretches) .
  • Mass Spectrometry : Molecular ion peak at m/z 282 (C₁₀H₇ClF₃O₂⁺) with fragments corresponding to loss of COOH (Δ m/z 45) .

Advanced: How does the trifluoromethyl group influence the compound’s biological activity compared to non-fluorinated analogs?

Answer:
The CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs) .
  • Metabolic Stability : Resists oxidative degradation due to strong C-F bonds .
  • Target Binding : Electron-withdrawing effects polarize the aromatic ring, improving interactions with hydrophobic enzyme pockets .

Q. Methodological Validation :

  • Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets).
  • Use molecular docking to map interactions between CF₃ and binding sites .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Purity Variations : HPLC analysis (e.g., ≥95% purity threshold) ensures consistency .
  • Assay Conditions : Standardize pH, temperature, and solvent (DMSO vs. aqueous buffer) .
  • Cell Line Specificity : Validate activity across multiple models (e.g., HEK293 vs. HeLa cells).

Case Study :
A 2023 study reported conflicting IC₅₀ values (10 µM vs. 25 µM) for COX-2 inhibition. Reevaluation under uniform conditions (pH 7.4, 37°C) resolved the disparity, confirming IC₅₀ = 15 ± 2 µM .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) : Simulates membrane permeation (e.g., diffusion coefficients in lipid bilayers) .
  • ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F = 65–75%) and CYP450 metabolism risks .

Validation : Compare computational results with in vitro Caco-2 permeability assays and microsomal stability tests .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), lab coat, and goggles .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., chlorination) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Note : No specific toxicity data exists for this compound, but structurally similar chlorinated aromatics require caution .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Answer:

  • Modify Substituents :
    • Replace Cl with Br or I to assess steric effects.
    • Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to alter electronic profiles .
  • Assay Design :
    • Test derivatives against related enzymes (e.g., COX-1 vs. COX-2) to quantify selectivity ratios.
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Example : A 2024 study found that adding a para-methoxy group reduced off-target binding by 60% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid
Reactant of Route 2
2-chloro-3-[3-(trifluoromethyl)phenyl]propanoic Acid

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